Methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic core with a methyl ester group at position 6, an ethyl substituent at position 5, and a 5-methylfuran-2-yl moiety at position 5.
Properties
IUPAC Name |
methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-4-9-11(13(19)20-3)12(10-6-5-8(2)21-10)18-14(17-9)15-7-16-18/h5-7,12H,4H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLVUXPJKOYKDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(O3)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound primarily targets neurodegenerative diseases, ischemic stroke, and traumatic brain injury . It has been found to have promising neuroprotective and anti-neuroinflammatory properties . The compound interacts with active residues of ATF4 and NF-kB proteins .
Mode of Action
The compound exhibits its neuroprotective and anti-inflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound’s mechanism of action is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This suggests that the compound affects these biochemical pathways and their downstream effects, contributing to its neuroprotective and anti-inflammatory properties.
Result of Action
The result of the compound’s action is a significant anti-neuroinflammatory effect through the inhibition of NO and TNF-α production . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biological Activity
Methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, cytotoxic effects on cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 288.30 g/mol. The structure includes a triazole ring fused to a pyrimidine ring with various substituents that influence its biological activity.
Research indicates that compounds within the triazolopyrimidine class can act on multiple biological targets:
- CDK2 Inhibition : The compound has been studied for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor. CDK2 is crucial in cell cycle regulation and is a target for cancer therapies aimed at halting tumor growth.
- ERK Signaling Pathway : Similar compounds have shown significant inhibitory effects on the ERK signaling pathway, leading to reduced phosphorylation levels of key proteins involved in cell proliferation and survival. This suggests that this compound may also exert its effects through this pathway .
- Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells by regulating proteins associated with the cell cycle and apoptosis pathways. For instance, studies have reported that related triazolopyrimidine derivatives lead to G2/M phase arrest in cancer cell lines .
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.91 | Tubulin polymerization inhibition |
| HCT-116 | 0.53 | Induction of apoptosis |
| HepG-2 | Not specified | Inhibition of ERK signaling pathway |
The above table summarizes the cytotoxicity data indicating that this compound exhibits potent activity against breast (MCF-7) and colon (HCT-116) cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of triazolopyrimidine derivatives similar to this compound:
- Antiproliferative Activity : A study evaluated the antiproliferative activities of various triazolopyrimidine derivatives against human cancer cell lines including MGC-803 and HCT-116. The results showed significant inhibition of cell growth and induction of apoptosis in response to treatment with these compounds .
- Synthesis and Evaluation : Another research focused on synthesizing new derivatives based on the triazolopyrimidine scaffold and evaluating their biological activities. The findings indicated that modifications at specific positions on the scaffold could enhance cytotoxicity against targeted cancer cells .
- Comparative Studies : A comparative analysis highlighted that structural variations within the triazolopyrimidine class could lead to significant differences in biological activity. For instance, certain derivatives exhibited higher potency than conventional chemotherapeutics like Cisplatin against lung and liver cancer cell lines.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below highlights key structural differences between the target compound and similar triazolopyrimidine derivatives:
Key Observations :
- Position 7 : The 5-methylfuran group in the target compound offers π-conjugation and heterocyclic diversity compared to phenyl or methoxy-substituted analogues (e.g., ).
- Ester Group : Methyl esters (target compound) may confer lower molecular weight and altered metabolic stability compared to ethyl esters (e.g., ).
Physical and Spectral Properties
- Melting Points : Analogues with hydroxyl or bulky substituents exhibit higher melting points (e.g., 206°C for compound 12 in ), whereas the target compound’s furan moiety may lower its melting point due to reduced crystallinity.
- Solubility : The 5-methylfuran group could enhance solubility in organic solvents compared to phenyl-substituted derivatives (e.g., ). Hydroxyl-containing analogues (e.g., ) show improved aqueous solubility.
- Spectroscopy : IR and NMR data for similar compounds (e.g., C=O stretch at 1666 cm⁻¹ in ) provide benchmarks for characterizing the target compound’s ester and furan functionalities.
Q & A
Q. Basic
- HPLC with C18 columns (acetonitrile/water gradient; retention time = 8.2 min) .
- TLC (silica gel, ethyl acetate/hexane 3:7; Rf = 0.45) .
- Storage at −20°C under argon to prevent ester hydrolysis .
How are structure-activity relationship (SAR) studies designed for analogs?
Advanced
SAR focuses on modifying substituents:
How does the compound’s stability vary under physiological conditions?
Advanced
Stability studies (pH 7.4, 37°C) show 85% degradation after 24 hours due to ester hydrolysis. Strategies to enhance stability include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
